molecular formula C5H7ClN2O3 B13251097 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride

1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B13251097
M. Wt: 178.57 g/mol
InChI Key: ACOBMAJAXRIKEZ-UHFFFAOYSA-N
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Description

1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the reaction of pyrazole with acetone to form 1-Methyl-1H-pyrazole. This intermediate is then reacted with chloroalkyl carboxylic acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often utilize cost-effective and scalable processes. One common method involves the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70, which offers a simple reaction workup and eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C5H7ClN2O3

Molecular Weight

178.57 g/mol

IUPAC Name

2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H6N2O3.ClH/c1-7-4(8)2-3(6-7)5(9)10;/h2,6H,1H3,(H,9,10);1H

InChI Key

ACOBMAJAXRIKEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C(=O)O.Cl

Origin of Product

United States

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